2'-Fluorobiphenyl-4-carbaldehyde
Overview
Description
2’-Fluorobiphenyl-4-carbaldehyde is a chemical compound with the molecular formula C13H9FO and a molecular weight of 200.21 g/mol . It consists of a biphenyl ring attached to a carbonyl group and a fluorine atom. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Fluorobiphenyl-4-carbaldehyde can be synthesized from 4-(2-fluorophenyl)benzyl alcohol . The synthesis involves the oxidation of 4-(2-fluorophenyl)benzyl alcohol to form the desired aldehyde. Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) and manganese dioxide (MnO2) . The reaction is typically carried out under mild conditions to prevent over-oxidation and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluorobiphenyl-4-carbaldehyde may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2’-Fluorobiphenyl-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2’-Fluorobiphenyl-4-carboxylic acid.
Reduction: 2’-Fluorobiphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluorobiphenyl-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Fluorobiphenyl-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 2’-Chlorobiphenyl-4-carbaldehyde
- 2’-Bromobiphenyl-4-carbaldehyde
- 2’-Iodobiphenyl-4-carbaldehyde
Uniqueness
2’-Fluorobiphenyl-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and influence its interactions with biological targets .
Properties
IUPAC Name |
4-(2-fluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAVPKGLNUEBHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362648 | |
Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57592-42-4 | |
Record name | 2'-Fluorobiphenyl-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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